Ethyl 5-phenyloxazole-2-carboxylate

Overview

Description

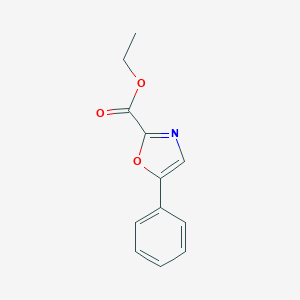

Ethyl 5-phenyloxazole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenyloxazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-1-phenylethanone hydrochloride with ethyl 2-chloro-2-oxoacetate in the presence of triethylamine in dichloromethane at 0°C . The reaction mixture is then allowed to warm to room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyloxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert it into different oxazole derivatives with altered functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : Ethyl 5-phenyloxazole-2-carboxylate

- Molecular Formula : C12H11NO3

- Molecular Weight : 219.22 g/mol

- Canonical SMILES : CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2

Medicinal Chemistry

This compound serves as a valuable building block in the design and synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various diseases, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF-7 and A549, by modulating apoptotic pathways involving p53 and caspase activation .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell wall synthesis or inhibiting DNA replication .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions : The bromine atom (if present) can be substituted with other nucleophiles.

- Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids.

These reactions enable the development of diverse derivatives with tailored properties for specific applications.

To understand its biological activity better, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate | Chlorophenyl substitution | Moderate antimicrobial activity |

| Ethyl 5-(2-methylphenyl)oxazole-3-carboxamide | Methyl substitution | Enhanced anticancer properties |

| Ethyl oxazole-5-carboxylate | Lacks bromine substitution | Limited activity |

Anticancer Efficacy

A notable study highlighted that derivatives of this compound exhibited IC50 values ranging from sub-micromolar concentrations against various cancer cell lines. The compound demonstrated promising results comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Studies

In vitro assays revealed that derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall integrity and inhibition of DNA synthesis .

Mechanism of Action

The mechanism of action of ethyl 5-phenyloxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 5-phenyloxazole-2-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 5-phenyl-1,3-oxazole-2-carboxylate: A closely related compound with slight structural differences.

These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 5-phenyloxazole-2-carboxylate is an organic compound characterized by its unique phenyloxazole structure, which includes a fused oxazole ring and a phenyl group. This compound has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an anti-inflammatory agent and its potential applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 217.22 g/mol

- Physical Appearance : Yellow solid

- Melting Point : 56-58 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for further drug development targeting inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity, although more extensive research is required to confirm these effects and understand the underlying mechanisms.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which could be beneficial in treating conditions related to enzyme dysregulation .

Case Studies and Experimental Results

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results indicated a dose-dependent inhibition, suggesting that structural modifications could enhance efficacy.

-

Synthesis and Biological Evaluation :

- In a series of experiments aimed at synthesizing novel derivatives, researchers found that specific substitutions on the oxazole ring significantly influenced biological activity. For instance, compounds with methoxy or tert-butyl substituents exhibited enhanced lipophilicity and improved enzyme inhibition profiles .

-

Comparative Analysis :

- A comparative study highlighted the unique features of this compound against similar compounds. The table below summarizes the properties of related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | Methyl substitution on oxazole | Increased lipophilicity due to methyl group |

| Ethyl 5-(4-methoxyphenyl)oxazole-2-carboxylate | Methoxy substitution on phenyl | Enhanced solubility and potential activity |

| Ethyl 5-(tert-butyl)phenyloxazole-2-carboxylate | Bulky tert-butyl group | Improved stability and altered reactivity |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act through:

- Inhibition of Pro-inflammatory Cytokines : By modulating cytokine production, this compound may reduce inflammation in various biological models.

- Interaction with Enzymatic Pathways : The ability to inhibit specific enzymes involved in metabolic pathways could provide therapeutic avenues for diseases characterized by enzyme dysregulation.

Future Directions

Given its promising biological activities, future research should focus on:

- Further Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against target enzymes.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Exploration of Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents.

Properties

IUPAC Name |

ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQAQFQUJNFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539079 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13575-16-1 | |

| Record name | Ethyl 5-phenyl-1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.